molecular formula C15H22ClNO B3844996 Benzamide, N,N-dibutyl-4-chloro- CAS No. 7461-43-0

Benzamide, N,N-dibutyl-4-chloro-

Cat. No.: B3844996
CAS No.: 7461-43-0
M. Wt: 267.79 g/mol
InChI Key: HBSQBZKONFNLBZ-UHFFFAOYSA-N
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Description

Benzamide, N,N-dibutyl-4-chloro-: is an organic compound with the molecular formula C15H22ClNO and a molecular weight of 267.794 g/mol It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and a chlorine atom is attached to the benzene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamide, N,N-dibutyl-4-chloro- can be synthesized through the direct condensation of 4-chlorobenzoic acid and N,N-dibutylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including Benzamide, N,N-dibutyl-4-chloro-, can be achieved using green chemistry approaches. One such method involves the use of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation. This method offers advantages such as high yield, low reaction times, and an eco-friendly process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzamide, N,N-dibutyl-4-chloro- can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N,N-dibutyl-4-chloroaniline.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

Chemistry: Benzamide, N,N-dibutyl-4-chloro- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, benzamide derivatives are studied for their potential pharmacological activities. Benzamide, N,N-dibutyl-4-chloro- may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications. Benzamide derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties .

Industry: In the industrial sector, benzamide, N,N-dibutyl-4-chloro- is used in the production of polymers, resins, and other materials. It is also employed as a stabilizer and additive in various formulations .

Mechanism of Action

The mechanism of action of benzamide, N,N-dibutyl-4-chloro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

  • Benzamide, N,N-dimethyl-4-chloro-
  • Benzamide, N,N-diethyl-4-chloro-
  • Benzamide, N,N-dipropyl-4-chloro-

Comparison: Benzamide, N,N-dibutyl-4-chloro- differs from its similar compounds primarily in the length and structure of the alkyl substituents on the amide nitrogen. The butyl groups in Benzamide, N,N-dibutyl-4-chloro- provide unique steric and electronic properties, which can influence its reactivity, solubility, and biological activity. Compared to shorter alkyl chains, the butyl groups may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

N,N-dibutyl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSQBZKONFNLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323849
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-43-0
Record name NSC404995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Aminopropylidene-5h-dibenzo[a,d]cyclo heptene
Benzamide, N,N-dibutyl-4-chloro-

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